molecular formula C12H11NO3 B1599006 Methyl 5-(2-aminophenyl)furan-2-carboxylate CAS No. 54023-14-2

Methyl 5-(2-aminophenyl)furan-2-carboxylate

Cat. No.: B1599006
CAS No.: 54023-14-2
M. Wt: 217.22 g/mol
InChI Key: VFWZTMZWNJSVMH-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminophenyl)furan-2-carboxylate: is a chemical compound characterized by its molecular structure, which includes a furan ring substituted with a methyl ester group and an amino group on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Furan Derivative Synthesis: The compound can be synthesized starting from furan-2-carboxylic acid, which undergoes esterification with methanol in the presence of an acid catalyst to form methyl furan-2-carboxylate.

  • Amination Reaction: The resulting methyl furan-2-carboxylate is then subjected to an amination reaction, where the furan ring is functionalized with an amino group at the 2-position of the phenyl ring. This can be achieved using reagents like nitrobenzene and reducing agents such as iron or tin chloride.

Industrial Production Methods:

  • Catalytic Methods: Industrial-scale synthesis often employs catalytic methods to improve yield and reduce by-products. Transition metal catalysts, such as palladium or nickel, can be used to facilitate the amination reaction.

  • Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and yield of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

  • Substitution Reactions: The amino group on the phenyl ring can participate in substitution reactions, where it can be replaced by other functional groups through electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

  • Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols

  • Substitution Products: Halogenated compounds, nitro compounds

Scientific Research Applications

Chemistry: Methyl 5-(2-aminophenyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(2-aminophenyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The furan ring can participate in electrophilic substitution reactions, leading to the formation of new compounds with diverse biological activities.

Comparison with Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with the amino group at the 4-position of the phenyl ring.

  • Methyl furan-2-carboxylate: Lacks the amino group on the phenyl ring.

  • 5-(2-aminophenyl)furan-2-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness: Methyl 5-(2-aminophenyl)furan-2-carboxylate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 5-(2-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZTMZWNJSVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409339
Record name methyl 5-(2-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54023-14-2
Record name methyl 5-(2-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54023-14-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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